Home > Products > Screening Compounds P4286 > 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one
2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one - 1207050-23-4

2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

Catalog Number: EVT-3540432
CAS Number: 1207050-23-4
Molecular Formula: C22H13FN4O2
Molecular Weight: 384.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as the base structure for a series of derivatives investigated for their antimicrobial activity. [] The derivatives involve modifications at position 3 with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents. [] Some of these derivatives demonstrate enhanced antimicrobial activity compared to the reference drug Streptomycin. []

Relevance: While not directly analogous in structure, this compound shares a heterocyclic core structure and the presence of a 1,2,4-oxadiazole moiety with the target compound, 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. Both compounds explore the potential of incorporating 1,2,4-oxadiazoles into larger heterocyclic systems for biological activity. []

3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl-N-acylhydrazone derivatives

Compound Description: This series of compounds was identified as potent trypanocides exhibiting activity against Trypanosoma cruzi at non-cytotoxic concentrations. [] Further studies focusing on structure-activity relationships led to the development of 1,2,4-oxadiazole-N-acylhydrazone hybrids with in vivo activity against the parasite. []

Relevance: These derivatives share the 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl core with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one. The variations in the N-acylhydrazone moiety provide insights into the influence of substituent modifications on biological activity within this class of compounds. []

1-{5-Aryl-2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone derivatives

Compound Description: This series of novel ethanone derivatives, characterized by their 1,3,4-oxadiazole core and the presence of a 4-fluorophenyl-thiophene moiety, were synthesized and evaluated for their anticancer properties using the MTT assay. [] While most compounds exhibited low cytotoxicity, compound 1-{5[2-(4-fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)-thiophen-2-yl] [, , ] oxadiazol-3-yl}ethanone displayed significant activity against the breast cancer cell line (MCF7), comparable to the standard 5-fluorouracil. []

Compound Description: These two compounds, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, demonstrated antifungal activity against Candida albicans. []

Relevance: These compounds, along with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, showcase the incorporation of a 1,2,4-oxadiazole moiety within diverse heterocyclic frameworks. The presence of a thieno[2,3-d]pyrimidine core in these compounds contrasts with the phthalazinone core in the target compound, illustrating the potential for exploring different heterocyclic scaffolds to modulate biological activity. []

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione and its 4-S-alkyl derivatives

Compound Description: This group of compounds, also derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, showed activity against the Candida albicans fungi. []

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound, synthesized from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis bacterial strains. []

1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione (4)

Compound Description: This compound was synthesized as a natural product analog and tested for antitumor activity against a panel of 11 cell lines. []

Relevance: Although structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, it shares the 1,2,4-oxadiazole ring, highlighting the diverse applications of this heterocycle in medicinal chemistry. []

1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (7)

Compound Description: This compound, synthesized as a natural product analog, showed potent antitumor activity with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines. []

Relevance: Similar to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, it incorporates a 1,2,4-oxadiazole ring, demonstrating the versatility of this heterocycle in drug discovery for different therapeutic areas. []

4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobutanoic acid (3)

Compound Description: This compound was synthesized as an intermediate in the preparation of natural product analogs with antitumor activity. []

Relevance: This compound shares the 1,2,4-oxadiazole ring with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, further illustrating the broad application of this heterocycle in medicinal chemistry. []

(Z)-4-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenylamino)-4-oxobut-2-enoic acid (6)

Compound Description: This compound served as an intermediate in the synthesis of natural product analogs targeting antitumor activity. []

Relevance: The presence of a 1,2,4-oxadiazole ring in this intermediate compound, as in 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, highlights the widespread use of this heterocycle in the design and synthesis of bioactive molecules. []

4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline (1)

Compound Description: This compound served as a starting material for the synthesis of natural product analogs with antitumor activity. [] It was synthesized via two different one-pot reactions. []

Relevance: Sharing the 1,2,4-oxadiazole ring with 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, this compound exemplifies the use of 1,2,4-oxadiazoles as building blocks in the development of compounds with diverse biological activities. []

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

Compound Description: These compounds were synthesized and evaluated for their antimicrobial activities. []

Relevance: This series of compounds, while structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, also features a 1,2,4-oxadiazole ring, emphasizing the broad interest in this heterocycle for the development of antimicrobial agents. []

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl) piperidine-1-carboxamide (C22)

Compound Description: Identified through computational methods as a potential anti-TB drug, this compound demonstrated promising inhibitory activity against InhA and EthR, essential enzymes for mycolic acid synthesis in Mycobacterium tuberculosis. [] It successfully passed molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis. [] Its binding stability to target proteins was further confirmed through molecular dynamics simulations. []

Relevance: This compound, like 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, features a 4-fluorophenyl-1,2,4-oxadiazol-5-yl moiety. This shared structural element, along with the presence of a piperidine ring in C22, highlights the exploration of various heterocyclic frameworks linked to the 1,2,4-oxadiazole core for the development of novel therapeutic agents. []

5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole (C29)

Compound Description: This compound emerged as a potential anti-TB drug candidate through in silico studies, displaying inhibitory activity against InhA and EthR, key enzymes involved in mycolic acid synthesis in Mycobacterium tuberculosis. [] It successfully passed molecular docking, P450 site of metabolism prediction, and pharmacokinetics filtering analysis. [] Molecular dynamics simulations confirmed its binding stability with target proteins. []

Relevance: While structurally distinct from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, C29 was identified through the same computational drug discovery approach targeting InhA and EthR. This parallel discovery emphasizes the ongoing search for new anti-TB drugs and highlights the application of diverse chemical structures in this pursuit. []

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound was identified as a small-molecule inhibitor of HIV-1 assembly, targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. [] It exhibited antiviral activity in primary human peripheral blood mononuclear cells and competed with PI(4,5)P2 for MA binding, diminishing the production of new virus. [] Mutations within the PI(4,5)P2 binding site of MA reduced its antiviral effect, further confirming its mechanism of action. [] Additionally, it displayed broad neutralizing activity against various group M HIV-1 isolates. []

6-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-1,4-benzoxazin-3(4H)-one (1a)

Compound Description: This compound emerged as a high-throughput screening (HTS) hit and served as the starting point for the development of novel nonsteroidal mineralocorticoid receptor (MR) antagonists. [] It led to the identification of a 1,2-diaryl framework as crucial for high binding affinity to the MR. []

Relevance: While not directly structurally related to 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, this compound highlights the use of screening approaches and structure-activity relationship studies for discovering new bioactive molecules. Its development into potent and selective MR antagonists underscores the value of exploring diverse chemical space for therapeutic applications. []

6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n)

Compound Description: This compound was identified as a potent and selective MR antagonist with a significant antihypertensive effect in deoxycorticosterone acetate-salt hypertensive rats. [] It resulted from lead optimization studies focusing on benzoxazin-3-one derivatives with a 1-phenyl-3-trifluoromethylpyrazol-5-yl group at the 6-position. []

Relevance: Although structurally different from 2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one, the development of this compound, with its potent and selective MR antagonism, underscores the successful exploration of diverse chemical structures for therapeutic applications. []

Properties

CAS Number

1207050-23-4

Product Name

2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1(2H)-one

IUPAC Name

2-(4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one

Molecular Formula

C22H13FN4O2

Molecular Weight

384.4

InChI

InChI=1S/C22H13FN4O2/c23-15-10-12-16(13-11-15)27-22(28)18-9-5-4-8-17(18)19(25-27)21-24-20(26-29-21)14-6-2-1-3-7-14/h1-13H

InChI Key

AFRRPBPYLGFIQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.